molecular formula C9H12N2O B1275964 2-amino-N,N-dimethylbenzamide CAS No. 6526-66-5

2-amino-N,N-dimethylbenzamide

Cat. No. B1275964
Key on ui cas rn: 6526-66-5
M. Wt: 164.2 g/mol
InChI Key: DPXIIVXPZPOINE-UHFFFAOYSA-N
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Patent
US08349827B2

Procedure details

A solution of 2-aminobenzoic acid (1.0 g, 7.3 mmol) in thionyl chloride (20 mL) was refluxed for 3 hours. Excess of thionyl chloride was removed. And the residue was treated with toluene (3×10 mL) to remove the excess thionyl chloride. To the crude product obtained was added THF (20 mL) and the resulting solution was cooled to 0° C. Diethyl amine (3.78 mL, 36 mmol) was added and the resulting solution was stirred for 2 hrs at room temperature. The solvent was removed under reduced pressure and residue was taken into dichloromethane (20 mL), washed with saturated sodium bicarbonate solution (3×20 mL), water (20 mL), dried over sodium sulfate and concentrated to provide the desired product as brown oil. This crude product was used in Step 2 without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3.78 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C1COCC1.[CH2:16]([NH:18][CH2:19]C)C>S(Cl)(Cl)=O>[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([N:18]([CH3:19])[CH3:16])=[O:5]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
3.78 mL
Type
reactant
Smiles
C(C)NCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 2 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess of thionyl chloride was removed
ADDITION
Type
ADDITION
Details
And the residue was treated with toluene (3×10 mL)
CUSTOM
Type
CUSTOM
Details
to remove the excess thionyl chloride
CUSTOM
Type
CUSTOM
Details
To the crude product obtained
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and residue
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (3×20 mL), water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(=O)N(C)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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